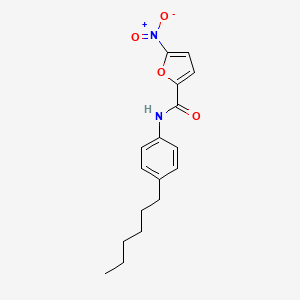
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide
Descripción general
Descripción
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide, also known as NHP-5NF, is a synthetic organic compound and a derivative of furancarboxamide. It is a colorless, crystalline solid and is soluble in methanol, ethanol, and acetic acid. NHP-5NF has been used as a synthetic intermediate in the synthesis of various pharmaceuticals and has been studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Anti-Cancer Strategies
STING-IN-3 plays a crucial role in anti-cancer strategies . The activation of STING induces the production of proinflammatory factors and immune effector cell activation, which is considered a promising strategy for enhanced anti-cancer intervention . It not only induces dendritic cell (DC) maturation, thus activating CD8+ T cells via antigen cross-presentation , but also leads to the production of proinflammatory cytokines (e.g., tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)), converting “cold” tumors (displaying low response rates to immunotherapy) into “hot” tumors (with enhanced sensitivity to immunotherapy) .
Nano-Assisted Delivery
Nano-assisted delivery systems have been developed to overcome the obstacles that prevent STING signaling in solid tumors . These systems protect STING-IN-3 from rapid degradation, ensure its delivery to tumor sites, maintain sufficient intracellular concentrations, and enhance responsivity .
Immunotherapy Enhancement
STING-IN-3 has been used to enhance the effectiveness of immunotherapy . By activating STING, it can modulate the immune microenvironment, thus facilitating immunotherapy in preclinical and clinical stages .
Treatment of Non-Small Cell Lung Cancer
STING-IN-3 has shown potential in the treatment of non-small cell lung cancer . Cancer cell-intrinsic STING activation suppresses lung adenocarcinoma metastasis by promoting the infiltration of NK cells and T cells .
Creation of Immunologically Hot Tumor Microenvironment
STING-IN-3 can create an immunologically hot tumor microenvironment . This enhances the immune response and improves the efficacy of checkpoint blockade therapies .
Targeted and Efficient STING Agonist Therapy
STING-IN-3 has been used in the development of targeted and more efficient STING agonist therapies . These therapies stimulate the secretion of inflammatory cytokines and create a tumoricidal immune landscape .
Propiedades
IUPAC Name |
N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGWJZGQFSRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



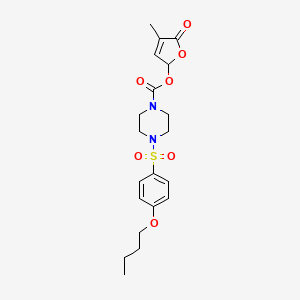
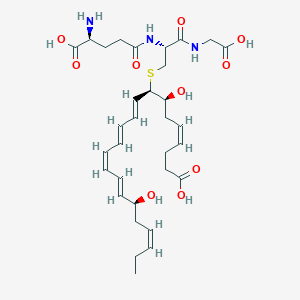
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
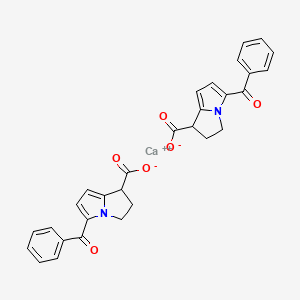
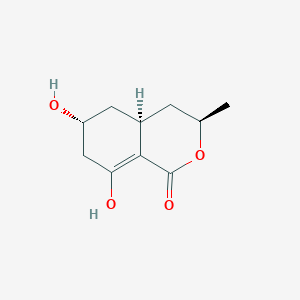
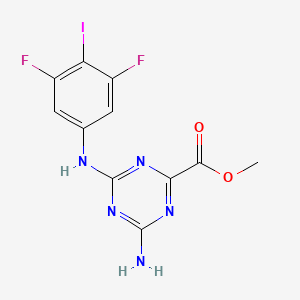
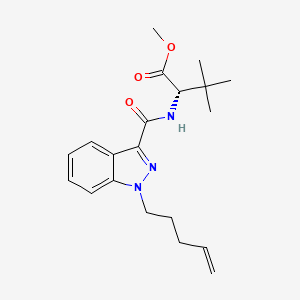
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)

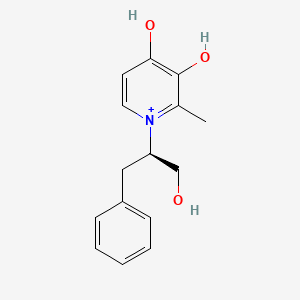
![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)
